Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS). [] It acts as a substrate reduction therapy (SRT) by reducing the biosynthesis of glycosphingolipids, specifically glucosylceramide. [] Eliglustat is primarily used in scientific research to study and develop treatments for glucosylceramide-based glycosphingolipidoses, such as Gaucher disease type 1 (GD1). []
Several methods for the total synthesis of eliglustat have been described in the literature. One approach utilizes readily available 1,4-benzodioxan-6-carbaldehyde as a starting material. [] Key steps in this synthesis include a Sharpless asymmetric dihydroxylation and a diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate. [] Notably, the reaction between a syn-1,2-dibenzyl ether intermediate and chlorosulfonyl isocyanate in a mixture of toluene and hexane (10:1) afforded a syn-1,2-amino alcohol intermediate at a 62% yield with a diastereoselectivity > 20:1. [] This observation suggests a competition between SNi and SN1 mechanisms, leading to the retention of stereochemistry. []
Eliglustat has been subjected to forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to assess its stability and identify potential degradation products. [] Significant degradation was observed under acidic and peroxide stress conditions. [] Two novel degradation products were isolated and characterized: the cis-diastereoisomer of eliglustat and the N-oxide impurity of eliglustat. []
Eliglustat functions by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of glycosphingolipids. [, ] By inhibiting GCS, eliglustat reduces the production of glucosylceramide, the lipid that accumulates in GD1. [, ] This, in turn, reduces the influx of glucosylceramide into lysosomes, mitigating the downstream effects of its accumulation. []
Eliglustat is a white to off-white powder. [] Studies on healthy volunteers have shown that eliglustat exhibits dose-linear but not dose-proportional pharmacokinetics after single oral doses. [] Peak plasma concentrations are typically reached around 2 hours post-administration, with a terminal half-life of approximately 6 hours. [] Less than 1.5% of the administered dose is excreted unchanged in the urine within 8 hours. [] Food intake does not significantly impact the rate or extent of eliglustat absorption. [] Multiple-dose pharmacokinetics of eliglustat are non-linear, with higher than expected plasma drug concentrations and steady-state levels achieved around 60 hours after twice-daily dosing. [] Slower CYP2D6 metabolizers tend to exhibit higher drug exposure. []
Gaucher Disease Type 1 (GD1): Eliglustat has been extensively studied as a potential therapeutic agent for GD1. Preclinical studies have demonstrated its ability to lower glucosylceramide concentrations in the liver, lung, and spleen of a GD1 mouse model. [] Clinical trials in GD1 patients have reported positive outcomes, including reductions in spleen and liver volume, improvements in hematological parameters (e.g., hemoglobin and platelet counts), and stabilization of bone manifestations. [, , , , , , , , , , , , , ]
Multiple Myeloma Bone Disease: Recent research has revealed that eliglustat can potentially treat myeloma bone disease. [, ] The study demonstrated that eliglustat disrupts the autophagic degradation of TRAF3, a critical signaling molecule in osteoclast differentiation, thereby reducing osteoclastogenesis and mitigating myeloma-associated bone loss. [, ]
Other Lysosomal Storage Diseases: Given its mechanism of action, eliglustat is being investigated as a potential therapeutic option for other lysosomal storage diseases characterized by the accumulation of glycosphingolipids. []
Exploration of combination therapies: Research suggests that combining eliglustat with existing therapies, such as bisphosphonates, may provide additive benefits in treating bone diseases like multiple myeloma. []
Development of brain-penetrant analogs: Developing eliglustat analogs capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of GD and other neurological disorders associated with glycosphingolipid accumulation. []
Investigation in other disease models: The therapeutic potential of eliglustat can be further explored in other disease models where glycosphingolipid accumulation plays a role, such as type 2 diabetes mellitus, autosomal dominant polycystic kidney disease, and certain cancers. []
Further investigation of long-term safety and efficacy: Continued monitoring of patients receiving eliglustat will provide valuable information about its long-term safety and effectiveness. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: